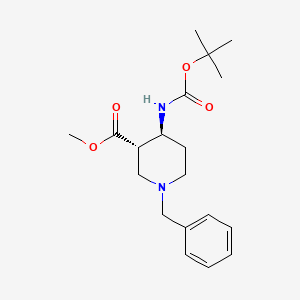![molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8](/img/structure/B1429575.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Descripción general
Descripción
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives serve as critical intermediates in the synthesis of various heterocyclic compounds. Asaftei et al. (2009) explored the synthesis and crystal structures of two 9‐(2‐Bromoethyl)‐substituted 7‐Deazapurines, showcasing the compound's utility in nucleobase anion alkylation and its different structural positioning depending on substituents. This work emphasizes the structural versatility and reactivity of chloro-pyrrolopyrimidines in creating diverse molecular frameworks Asaftei et al., 2009.
Pharmaceutical Intermediates The compound acts as a foundational chemical in pharmaceutical research, contributing to the synthesis of intermediates that are vital for developing new medications. For instance, Davoodnia et al. (2013) prepared new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, derivatives of 7-deazaadenine, through cyclocondensation, highlighting its potential in creating bioactive molecules. Their work underscores the significance of such intermediates in the discovery and development of novel therapeutic agents Davoodnia et al., 2013.
Catalysis and Reaction Mechanisms Explorations into the compound's reactivity offer insights into novel catalytic methods and reaction mechanisms. Jørgensen et al. (1985) detailed a one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, leveraging phosphorus pentoxide in organic synthesis. This methodology not only provides a streamlined approach to synthesizing such amine derivatives but also contributes to understanding the role of catalysts in facilitating heterocyclic compound formations Jørgensen et al., 1985.
Nucleoside Analogues and Antiviral Research The versatility of this compound extends to the synthesis of nucleoside analogues with potential antiviral applications. Research by Pudlo et al. (1990) on the synthesis and antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines underscores the compound's role in developing treatments for viral diseases. Their findings highlight the compound's capacity to serve as a backbone for creating molecules with significant biological activity Pudlo et al., 1990.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to target kinases involved in disease pathways
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can be tailored to inhibit specific kinases involved in disease pathways . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway , which is involved in cell division, death, and tumor formation processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors . This suggests that the compound’s pharmacokinetic properties may be influenced by its chemical structure.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to promote both cell proliferation and survival
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to exhibit stability under normal temperature and humidity conditions . They may decompose in the presence of strong acids or alkalis .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with kinases, which are enzymes that catalyze the transfer of phosphate groups. This compound has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, this compound interacts with nucleic acids, influencing DNA and RNA synthesis and repair mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase activity . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism . For instance, it can lead to the downregulation of genes involved in cell proliferation and survival, thereby inducing apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the transfer of phosphate groups, thereby disrupting phosphorylation-dependent signaling pathways . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression by affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with nucleic acids and nuclear proteins . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-88-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
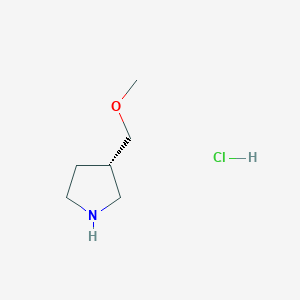
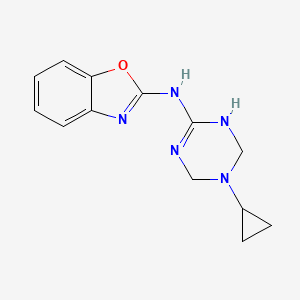

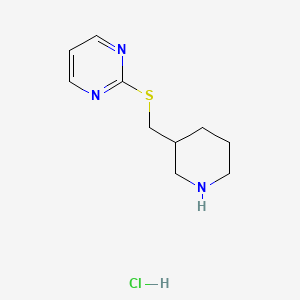
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
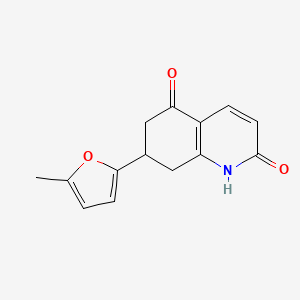
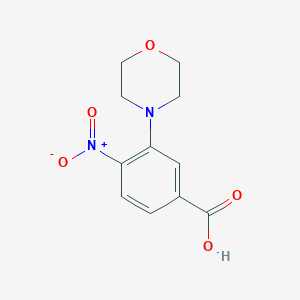
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
